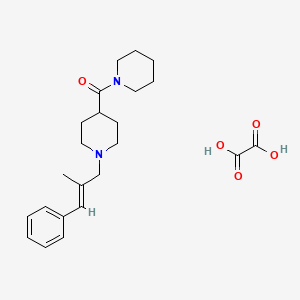![molecular formula C14H17N3O2S B5352933 N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-2-methoxyisonicotinamide](/img/structure/B5352933.png)
N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-2-methoxyisonicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-2-methoxyisonicotinamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis and is responsible for maintaining energy balance in cells. A-769662 has been shown to have potential therapeutic applications in a variety of diseases, including diabetes, cancer, and neurodegenerative disorders.
Wirkmechanismus
N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-2-methoxyisonicotinamide activates AMPK by binding to the allosteric site of the enzyme. This results in a conformational change that increases the activity of the enzyme. AMPK activation leads to a variety of downstream effects, including increased glucose uptake, increased fatty acid oxidation, and decreased protein synthesis.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its effects on glucose uptake and fatty acid oxidation, this compound has been shown to increase mitochondrial biogenesis and improve mitochondrial function. This compound has also been shown to improve insulin sensitivity and reduce inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-2-methoxyisonicotinamide is its specificity for AMPK activation. This allows for the study of AMPK-mediated pathways without the confounding effects of other signaling pathways. However, one limitation of this compound is its relatively short half-life, which can make it difficult to study its effects over longer periods of time.
Zukünftige Richtungen
There are several potential future directions for research on N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-2-methoxyisonicotinamide. One area of interest is the development of more potent and selective activators of AMPK. Another area of interest is the exploration of the therapeutic potential of this compound in other diseases, such as cardiovascular disease and metabolic disorders. Finally, there is a need for further research on the long-term effects of this compound on cellular and physiological processes.
Synthesemethoden
The synthesis of N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-2-methoxyisonicotinamide involves several steps, including the reaction of 2-bromo-4,5-dimethylthiazole with ethylenediamine, followed by the reaction of the resulting product with 2-methoxyisonicotinic acid. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-2-methoxyisonicotinamide has been extensively studied in the context of its potential therapeutic applications. In diabetes research, this compound has been shown to improve glucose uptake and insulin sensitivity in skeletal muscle cells. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis. In neurodegenerative disorder research, this compound has been shown to protect against neuronal damage and improve cognitive function.
Eigenschaften
IUPAC Name |
N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-2-methoxypyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S/c1-9-10(2)20-13(17-9)5-7-16-14(18)11-4-6-15-12(8-11)19-3/h4,6,8H,5,7H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQQCKGVZBWAEQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)CCNC(=O)C2=CC(=NC=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![ethyl N-{2-[(4-ethoxybenzoyl)amino]-3-phenylacryloyl}-beta-alaninate](/img/structure/B5352852.png)
![3-(3-chlorophenyl)-6-[2-(4-nitrophenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5352857.png)


![1-[5-fluoro-2-methyl-4-(4-morpholinyl)phenyl]ethanone (4-fluorophenyl)hydrazone](/img/structure/B5352869.png)

![N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5352877.png)
![5-(3-{3-[2-(4-methoxyphenyl)ethyl]-1-piperidinyl}-3-oxopropyl)-3-isoxazolol](/img/structure/B5352883.png)
![2-(1-isopropyl-3-oxo-2-piperazinyl)-N-[(6-methoxy-1H-benzimidazol-2-yl)methyl]acetamide](/img/structure/B5352891.png)
![6-(3-fluorophenyl)-N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]nicotinamide](/img/structure/B5352913.png)
![N-{2-[(4-methylbenzoyl)amino]-3-phenylacryloyl}isoleucine](/img/structure/B5352929.png)

![9-[(2-butyl-1H-imidazol-4-yl)methyl]-1-methyl-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B5352951.png)
![N,N-dimethyl-1-(4-{1-[(1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]-2-piperidinyl}phenyl)methanamine](/img/structure/B5352963.png)
